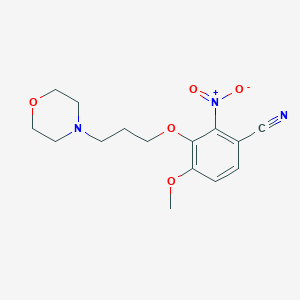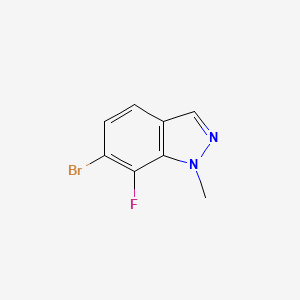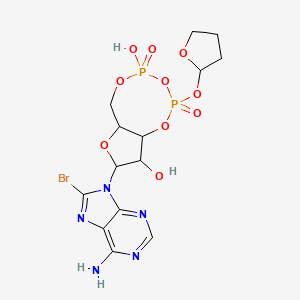
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is a chemical compound with the molecular formula C15H20N2O3. It is a nitrile derivative that belongs to the class of benzonitriles. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzonitrile.
Alkylation: The 3-hydroxy-4-methoxybenzonitrile is alkylated with N-(3-chloropropyl)morpholine to form the intermediate 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.
Nitration: The intermediate is then nitrated to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and efficient .
化学反応の分析
Types of Reactions
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile: Similar structure but lacks the nitro group.
Methyl 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzoate: Similar structure with a methyl ester group instead of a nitrile group.
Uniqueness
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
1006378-06-8 |
|---|---|
分子式 |
C15H19N3O5 |
分子量 |
321.33 g/mol |
IUPAC名 |
4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H19N3O5/c1-21-13-4-3-12(11-16)14(18(19)20)15(13)23-8-2-5-17-6-9-22-10-7-17/h3-4H,2,5-10H2,1H3 |
InChIキー |
CKFSWUDHONAALT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)









![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)
